N-cyclopropyl-4-(4-phenyl-1,3-thiazol-2-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(4-phenyl-1,3-thiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-phenyl-1,3-thiazol-2-yl)morpholine-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the morpholine and carboxamide groups. One common method includes the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. This is followed by the cyclization with morpholine and subsequent acylation to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-phenyl-1,3-thiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles .
Scientific Research Applications
N-cyclopropyl-4-(4-phenyl-1,3-thiazol-2-yl)morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-phenyl-1,3-thiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes in bacteria, fungi, and cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-cyclopropyl-4-(4-phenyl-1,3-thiazol-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities.
Properties
Molecular Formula |
C17H19N3O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-phenyl-1,3-thiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c21-16(18-13-6-7-13)15-10-20(8-9-22-15)17-19-14(11-23-17)12-4-2-1-3-5-12/h1-5,11,13,15H,6-10H2,(H,18,21) |
InChI Key |
YHTZPIJRHRIJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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